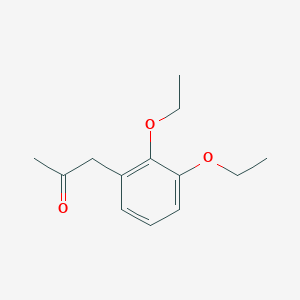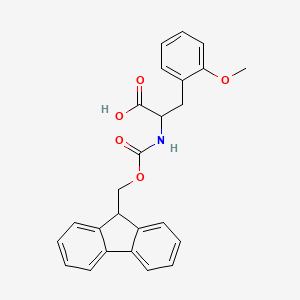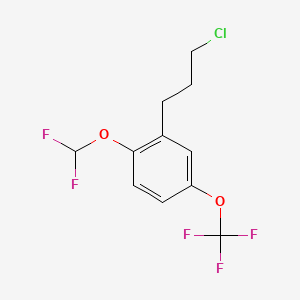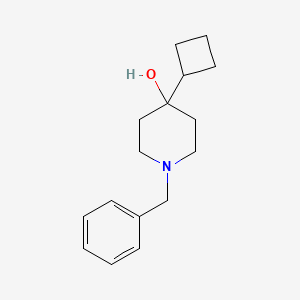![molecular formula C21H30N2O4 B14062318 1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B14062318.png)
1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its cyclobutyl core, which is substituted with multiple functional groups, including a cyano group, a methoxyphenoxy group, and a carbamate group. These functional groups contribute to the compound’s reactivity and potential utility in chemical synthesis and industrial applications.
Preparation Methods
The synthesis of 1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate involves several steps, typically starting with the preparation of the cyclobutyl core. The synthetic route may include the following steps:
Formation of the Cyclobutyl Core: The cyclobutyl core can be synthesized through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of Functional Groups: The cyano group, methoxyphenoxy group, and carbamate group are introduced through various substitution reactions. These reactions may involve the use of reagents such as cyanogen bromide, methoxyphenol, and isocyanates.
Purification and Isolation: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1,1-Dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyphenoxy group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1,1-Dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenoxy group can engage in π-π stacking and hydrophobic interactions. The carbamate group can form covalent bonds with nucleophilic residues in proteins or enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar compounds to 1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate include:
Ethyl ®-4-cyano-3-hydroxybutanoate: An important chiral synthon used in the synthesis of cholesterol-lowering drugs.
This compound: A structurally similar compound with variations in the substituents on the cyclobutyl core.
Properties
Molecular Formula |
C21H30N2O4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate |
InChI |
InChI=1S/C21H30N2O4/c1-19(2,3)27-18(24)23-16-20(4,5)17(21(16,6)7)26-14-10-9-13(12-22)15(11-14)25-8/h9-11,16-17H,1-8H3,(H,23,24) |
InChI Key |
NFWBREMCHJLOLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)OC)(C)C)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)ethan-1-one](/img/structure/B14062264.png)
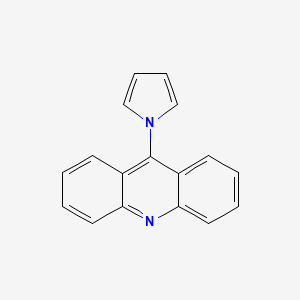


![(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14062285.png)
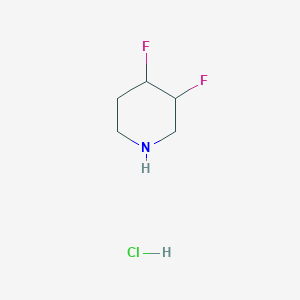
![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B14062300.png)
